
L-Tryptophan-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophan-15N, also known as Tryptophan-15N or Tryptophane-15N, is an essential amino acid. It serves as a precursor for several important molecules, including serotonin, melatonin, and vitamin B3 (niacin). The “15N” indicates that it contains a stable isotope of nitrogen (15N) instead of the more common nitrogen isotope (14N) .
Métodos De Preparación
Synthetic Routes:: L-Tryptophan-15N can be synthesized using various methods. One common approach involves the incorporation of 15N-labeled precursors during microbial fermentation. For instance, bacteria or yeast can be cultured in a medium containing 15N-labeled ammonium salts or other nitrogen sources. These organisms then incorporate the labeled nitrogen into L-Tryptophan during their growth .
Industrial Production:: Industrial-scale production of this compound typically relies on fermentation processes. The use of genetically modified microorganisms allows efficient incorporation of the stable isotope. After fermentation, purification steps yield high-purity this compound suitable for research and other applications .
Análisis De Reacciones Químicas
Reactions:: L-Tryptophan-15N participates in various chemical reactions, including:
Oxidation: It can undergo oxidative transformations, leading to the formation of various oxidation products.
Reduction: Reduction reactions yield derivatives with modified functional groups.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (using H2 and a metal catalyst) are employed.
Substitution: Various reagents, such as halogens (e.g., chlorine or bromine), can lead to substitution reactions.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation may yield indole derivatives.
- Reduction can lead to tryptophan derivatives with modified amino groups.
- Substitution reactions may result in halogenated tryptophan derivatives.
Aplicaciones Científicas De Investigación
L-Tryptophan-15N finds applications in:
Protein Structure Studies: Researchers use it as a probe in nuclear magnetic resonance (NMR) spectroscopy to study protein structures.
Metabolic Pathway Investigations: By tracking the fate of labeled tryptophan, scientists gain insights into metabolic pathways.
Neurotransmitter Research: Its role in serotonin and melatonin synthesis makes it relevant for neurobiology studies.
Mecanismo De Acción
The precise mechanism by which L-Tryptophan-15N exerts its effects involves:
Serotonin Synthesis: It serves as a precursor for serotonin, a neurotransmitter involved in mood regulation, sleep, and appetite.
Melatonin Production: L-Tryptophan contributes to melatonin synthesis, influencing circadian rhythms and sleep-wake cycles.
Comparación Con Compuestos Similares
L-Tryptophan-15N stands out due to its isotopic labeling. Similar compounds include regular L-Tryptophan (without 15N) and other aromatic amino acids like phenylalanine and tyrosine.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
205.22 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1 |
Clave InChI |
QIVBCDIJIAJPQS-ZNXOOWLZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)[15NH2] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
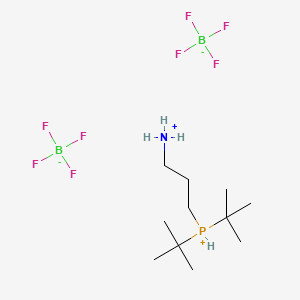
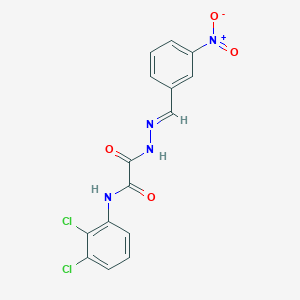
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
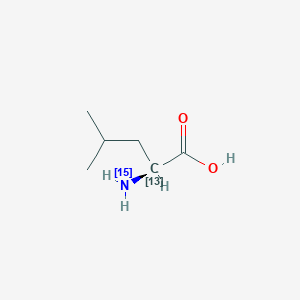
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
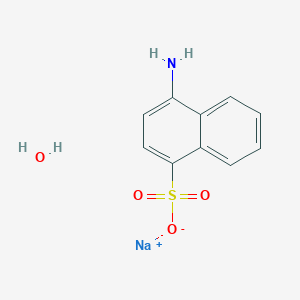
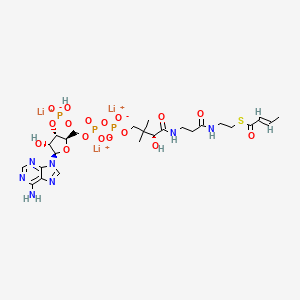
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)
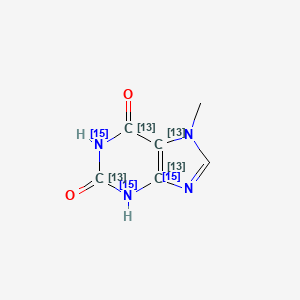
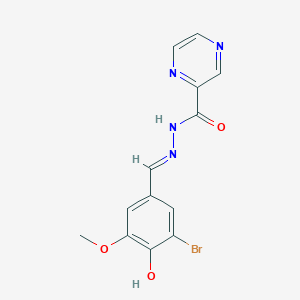
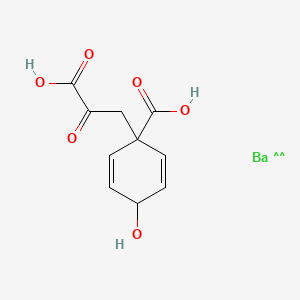
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)
